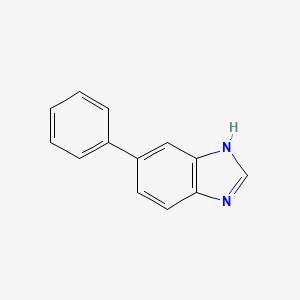
6-Phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1H-benzimidazole: is a heterocyclic compound with a benzimidazole core It consists of a fused benzene ring and an imidazole ring
Chemical Formula: CHN
Structure: !this compound
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 6-Phenyl-1H-benzimidazole. One common method involves the condensation of o-phenylenediamine with benzaldehyde under mild conditions. Sodium metabisulfite serves as an oxidation agent, yielding the desired compound .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures high yield and efficiency.
Chemical Reactions Analysis
6-Phenyl-1H-benzimidazole participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substituent groups can be introduced.
Common Reagents: Reagents like acids, bases, and metal catalysts play a role.
Major Products: The products formed depend on reaction conditions and substituents.
Scientific Research Applications
This versatile compound finds applications across disciplines:
Medicine: It exhibits antimicrobial, anti-inflammatory, and antitumor properties.
Chemistry: Used as a building block in drug synthesis.
Biology: Relevant in studies involving DNA and histidine.
Industry: Employed in the synthesis of various pharmaceuticals.
Mechanism of Action
The exact mechanism by which 6-Phenyl-1H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways.
Comparison with Similar Compounds
While 6-Phenyl-1H-benzimidazole is unique due to its phenyl substitution, it shares similarities with other benzimidazole derivatives. Notable compounds include clemizole, astemizole, and ornidazole .
Properties
CAS No. |
90463-26-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H,(H,14,15) |
InChI Key |
FRENWXHQIOTWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

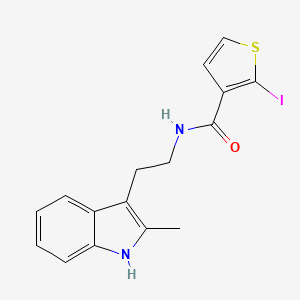
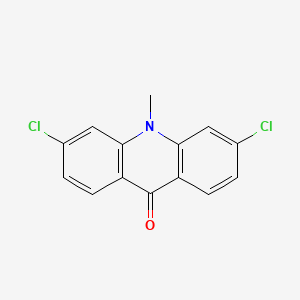

![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
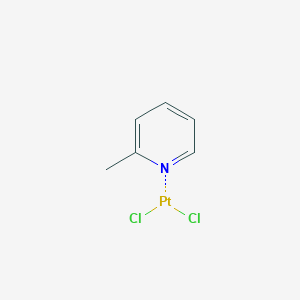
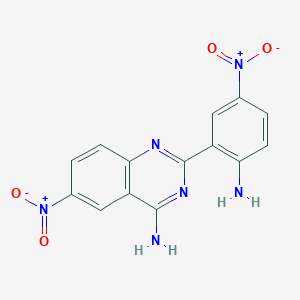

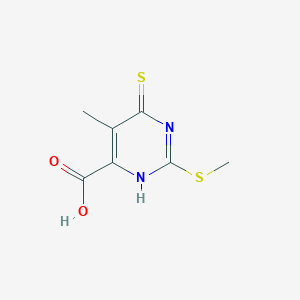
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

